An In-depth Technical Guide to the Physical Properties of Methyl Tripropyl Ammonium Chloride
An In-depth Technical Guide to the Physical Properties of Methyl Tripropyl Ammonium Chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Scarcity
As scientists and researchers, our work is predicated on access to reliable, experimentally verified data. In compiling this technical guide on Methyl tripropyl ammonium chloride (CAS No. 75373-66-9), a notable scarcity of empirical data on its core physical properties in publicly accessible scientific literature and databases has been observed. While computational models provide valuable theoretical estimates, they are not a substitute for laboratory-verified measurements.
This guide is therefore structured to deliver two core objectives: first, to present all currently available and verifiable information on Methyl tripropyl ammonium chloride with precision and clarity; and second, to provide a robust framework of general methodologies and expert insights applicable to the characterization of quaternary ammonium salts where specific data is lacking. This approach ensures scientific integrity by transparently acknowledging the existing data gap while empowering researchers with the foundational knowledge required to handle and characterize this and similar compounds.
Molecular and Chemical Identity
Methyl tripropyl ammonium chloride is a quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom covalently bonded to four organic groups, carrying a positive charge that is balanced by a halide anion—in this case, chloride. The specific structure consists of a nitrogen atom bonded to one methyl group and three propyl groups.
This molecular architecture is fundamental to its properties. The symmetrical arrangement of the propyl chains and the permanent positive charge on the nitrogen atom dictate its potential interactions with solvents and other chemical species.
All fundamental identification data for Methyl tripropyl ammonium chloride has been consolidated in the table below for ease of reference.
| Identifier | Value | Source |
| IUPAC Name | methyl(tripropyl)azanium chloride | [1] |
| CAS Number | 75373-66-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₂₄ClN | [1][2][3][4] |
| Molecular Weight | 193.76 g/mol | [1][2][3] |
| Canonical SMILES | CCC(CCC)CCC.[Cl-] | [1][3] |
| InChIKey | ZUCOWQZUGKUQCH-UHFFFAOYSA-M | [1] |
Computed Physicochemical Properties: A Theoretical Baseline
In the absence of experimentally determined data, we turn to computational models to establish a theoretical baseline for the compound's behavior. These properties, derived from its molecular structure, offer predictive insights into its lipophilicity, polarity, and molecular size. It is imperative to recognize these values as predictions, which must be confirmed through empirical testing.
| Computed Property | Value | Implication & Scientific Rationale |
| XLogP3-AA (LogP) | -0.33 | This value suggests the compound is likely hydrophilic and should exhibit good solubility in polar solvents, including water. The negative LogP indicates a preference for the aqueous phase over an octanol phase in partition studies. |
| Topological Polar Surface Area (TPSA) | 0 Ų | A TPSA of zero is characteristic of ionic species where the charge is centered on an atom (the quaternary nitrogen) rather than distributed across polar functional groups. This reinforces the ionic nature of the compound.[1] |
| Rotatable Bond Count | 6 | The six single bonds in the propyl chains allow for considerable conformational flexibility.[1][3] This can influence crystal packing in the solid state and solvation energetics in solution. |
| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogen atoms bonded to electronegative atoms, and therefore cannot act as a hydrogen bond donor.[1][3] |
| Hydrogen Bond Acceptor Count | 1 | The chloride anion serves as a hydrogen bond acceptor.[1][3] |
| Exact Mass | 193.1597275 Da | This value is critical for high-resolution mass spectrometry, enabling unambiguous identification of the compound in complex mixtures.[1][3] |
Status of Experimental Physical Properties
A comprehensive search of authoritative chemical databases and scientific literature did not yield experimentally verified data for the following core physical properties of Methyl tripropyl ammonium chloride:
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Appearance (Physical State and Color): Undetermined.
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Melting Point: Not reported.
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Boiling Point: Not reported.
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Density: Not reported.
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Solubility: Specific solubility values (e.g., in g/100mL) in water or common organic solvents are not available.
Expert Causality Behind the Data Gap: This lack of data is common for specialty chemicals that are not produced on a large industrial scale. They are often synthesized as intermediates or for specific research applications where full physical characterization is not always published or prioritized over synthetic utility.
Significance for the Researcher: Without these properties, critical aspects of experimental design are subject to uncertainty.
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Melting point is a primary indicator of purity.
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Solubility data is essential for selecting appropriate reaction solvents, preparing solutions of known concentrations, and designing purification protocols (e.g., crystallization, extraction).
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Density is required for accurate volume-to-mass conversions when handling the substance as a liquid.
General Protocol for the Physical Characterization of a Novel Quaternary Ammonium Salt
For any research involving Methyl tripropyl ammonium chloride, initial characterization is a prerequisite for reliable and reproducible science. The following self-validating workflow provides a robust methodology for determining its key physical properties.
Objective: To empirically determine the physical state, color, solubility profile, and melting point of a quaternary ammonium salt sample.
Methodology:
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Visual Inspection and Physical State Determination:
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Step 1.1: Under ambient laboratory conditions (20-25 °C), visually inspect the sample in a clear container.
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Step 1.2: Record the physical state (e.g., crystalline solid, amorphous powder, viscous liquid, mobile liquid) and color.
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Causality: This initial, simple step is foundational. The physical state dictates how the material is handled, weighed, and transferred.
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-
Solubility Profile Assessment (Qualitative):
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Step 2.1: Prepare a set of labeled vials containing 1 mL of various solvents. A recommended panel includes:
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Polar Protic: Deionized Water, Methanol, Ethanol
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Polar Aprotic: Acetonitrile, Acetone, Dimethylformamide (DMF)
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Non-Polar: Toluene, Hexanes
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Step 2.2: Add approximately 10 mg of the compound to each vial.
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Step 2.3: Agitate each vial vigorously for 60 seconds. Observe and record solubility (e.g., freely soluble, partially soluble, insoluble).
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Step 2.4: For samples that do not dissolve, gently heat the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility.
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Trustworthiness: This systematic approach across a polarity spectrum provides a validated solubility profile, guiding solvent selection for future experiments.
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-
Melting Point Determination (for solids):
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Step 3.1: Finely crush a small amount of the solid sample into a powder.
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Step 3.2: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Step 3.3: Place the capillary tube into a calibrated melting point apparatus.
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Step 3.4: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.
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Step 3.5: Repeat the measurement with a fresh sample, heating slowly (1-2 °C/min) through the previously determined approximate range to obtain an accurate melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
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Authoritative Grounding: A sharp melting range (≤ 2 °C) is a strong indicator of high purity. This protocol aligns with standard pharmacopeial methods for purity assessment.
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Workflow Visualization
The logical flow for the initial characterization of an unknown quaternary ammonium salt is depicted below.
Caption: General workflow for the physical characterization of a quaternary ammonium salt.
Concluding Remarks and Future Outlook
Methyl tripropyl ammonium chloride remains a compound with a well-defined chemical structure but poorly characterized physical properties in the public domain. The computational data suggests it is a hydrophilic, ionic compound, but this requires experimental validation.
For any scientist intending to use this material, the foremost recommendation is to perform the fundamental characterization outlined in this guide. Establishing verified data for its appearance, solubility, and melting point (if solid) is not merely a preliminary step but a requirement for ensuring the integrity and reproducibility of any subsequent research. The protocols and insights provided herein are designed to empower researchers to bridge this data gap with scientific rigor.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13783603, Methyl tripropyl ammonium chloride. Retrieved January 21, 2026, from [Link].
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LookChem (n.d.). Methyl tripropyl ammonium chloride. Retrieved January 21, 2026, from [Link].
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China Wire & Cable Export Base (n.d.). Jiangsu Ammonium products, Jiangsu Ammonium manufacturers & suppliers page91. Retrieved January 21, 2026, from [Link].
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SAGECHEM LIMITED (n.d.). Methyltripropylammonium chloride CAS NO.75373-66-9. Retrieved January 21, 2026, from [Link].
-
BuyersGuideChem (n.d.). Methyl tripropyl ammonium chloride suppliers and producers. Retrieved January 21, 2026, from [Link].
Sources
- 1. Methyl tripropyl ammonium chloride | C10H24ClN | CID 13783603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyltripropyl ammonium chloride | 75373-66-9 [chemicalbook.com]
- 3. Methyl tripropyl ammonium chloride|lookchem [lookchem.com]
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